molecular formula C20H19ClN2O2 B1189027 4-hydroxy-3-butyl-1-(4-chlorophenyl)-2(1H)-3',6-bipyridin-2-one

4-hydroxy-3-butyl-1-(4-chlorophenyl)-2(1H)-3',6-bipyridin-2-one

Cat. No.: B1189027
M. Wt: 354.8g/mol
InChI Key: FENQSZOZVFXMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-3-butyl-1-(4-chlorophenyl)-2(1H)-3',6-bipyridin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a butyl chain, a pyridyl group, and a hydroxypyridine moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C20H19ClN2O2

Molecular Weight

354.8g/mol

IUPAC Name

3-butyl-1-(4-chlorophenyl)-4-hydroxy-6-pyridin-3-ylpyridin-2-one

InChI

InChI=1S/C20H19ClN2O2/c1-2-3-6-17-19(24)12-18(14-5-4-11-22-13-14)23(20(17)25)16-9-7-15(21)8-10-16/h4-5,7-13,24H,2-3,6H2,1H3

InChI Key

FENQSZOZVFXMJB-UHFFFAOYSA-N

SMILES

CCCCC1=C(C=C(N(C1=O)C2=CC=C(C=C2)Cl)C3=CN=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-butyl-1-(4-chlorophenyl)-2(1H)-3',6-bipyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position.

    Butyl Chain Introduction: The butyl chain is introduced through a Friedel-Crafts alkylation reaction, where the chlorophenyl intermediate reacts with butyl chloride in the presence of a Lewis acid catalyst.

    Pyridyl Group Addition: The pyridyl group is incorporated through a nucleophilic substitution reaction, where the chlorophenyl-butyl intermediate reacts with a pyridine derivative.

    Hydroxypyridine Formation: The final step involves the formation of the hydroxypyridine moiety through a cyclization reaction, where the intermediate undergoes intramolecular cyclization in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Industrial methods may also involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-butyl-1-(4-chlorophenyl)-2(1H)-3',6-bipyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-hydroxy-3-butyl-1-(4-chlorophenyl)-2(1H)-3',6-bipyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-butyl-1-(4-chlorophenyl)-2(1H)-3',6-bipyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-butyl-6-(3-pyridyl)-4-oxopyridine-2(1H)-one: Similar structure but lacks the hydroxyl group.

    1-(4-Chlorophenyl)-3-butyl-6-(3-pyridyl)-4-hydroxypyridine-2(1H)-thione: Similar structure but contains a thione group instead of a ketone.

Uniqueness

4-hydroxy-3-butyl-1-(4-chlorophenyl)-2(1H)-3',6-bipyridin-2-one is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications

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